molecular formula C12H14ClF3N4O B1421589 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide CAS No. 1221794-66-6

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide

Cat. No.: B1421589
CAS No.: 1221794-66-6
M. Wt: 322.71 g/mol
InChI Key: RONARYRUCGZETQ-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperidine ring bonded to a hydroxycarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridine Intermediate:

    • Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is synthesized through halogenation and trifluoromethylation reactions.
    • Halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
    • Trifluoromethylation is often carried out using trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃) under specific conditions.
  • Coupling with Piperidine:

    • The pyridine intermediate is then coupled with 4-piperidinecarboximidamide through nucleophilic substitution reactions.
    • This step may require the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, facilitating the nucleophilic attack on the pyridine ring.
  • Hydroxylation:

    • The final step involves the introduction of the hydroxy group to form the hydroxycarboximidamide moiety. This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: with appropriate reactors and maintaining stringent control over reaction conditions.

    Purification processes: such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)

    Nucleophiles: Amines, thiols, alcohols

Major Products:

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted pyridines

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, particularly as a precursor for pesticides and herbicides.

Comparison with Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the piperidine and hydroxycarboximidamide groups.

    4-piperidinecarboximidamide: Contains the piperidine ring but lacks the pyridine and trifluoromethyl groups.

Uniqueness: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a hydroxycarboximidamide-substituted piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-7(2-4-20)10(17)19-21/h5-7,21H,1-4H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONARYRUCGZETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1/C(=N/O)/N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
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1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
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1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
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1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
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1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
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1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide

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